N-(2-fluorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide N-(2-fluorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10950105
InChI: InChI=1S/C17H19FN4O/c18-14-5-1-2-6-15(14)20-17(23)13-21-9-11-22(12-10-21)16-7-3-4-8-19-16/h1-8H,9-13H2,(H,20,23)
SMILES: C1CN(CCN1CC(=O)NC2=CC=CC=C2F)C3=CC=CC=N3
Molecular Formula: C17H19FN4O
Molecular Weight: 314.36 g/mol

N-(2-fluorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide

CAS No.:

Cat. No.: VC10950105

Molecular Formula: C17H19FN4O

Molecular Weight: 314.36 g/mol

* For research use only. Not for human or veterinary use.

N-(2-fluorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide -

Specification

Molecular Formula C17H19FN4O
Molecular Weight 314.36 g/mol
IUPAC Name N-(2-fluorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
Standard InChI InChI=1S/C17H19FN4O/c18-14-5-1-2-6-15(14)20-17(23)13-21-9-11-22(12-10-21)16-7-3-4-8-19-16/h1-8H,9-13H2,(H,20,23)
Standard InChI Key BZFHBAKYUDMBHE-UHFFFAOYSA-N
SMILES C1CN(CCN1CC(=O)NC2=CC=CC=C2F)C3=CC=CC=N3
Canonical SMILES C1CN(CCN1CC(=O)NC2=CC=CC=C2F)C3=CC=CC=N3

Introduction

Chemical Structure and Functional Significance

Core Structural Features

N-(2-Fluorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide consists of three primary components:

  • 2-Fluorophenyl group: A benzene ring substituted with a fluorine atom at the ortho position, known to enhance metabolic stability and membrane permeability in drug design.

  • Piperazine ring: A six-membered diamine heterocycle that facilitates interactions with biological targets through hydrogen bonding and cation-π interactions .

  • Pyridin-2-yl moiety: A nitrogen-containing aromatic ring that contributes to ligand-receptor binding, particularly in enzymes and neurotransmitter receptors .

The acetamide linker (-NHCO-) bridges the fluorophenyl and piperazine groups, creating a conformationally flexible structure amenable to structural optimization .

Synthetic Methodologies

General Synthesis Route

The synthesis of N-(2-fluorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide follows a two-step alkylation-condensation strategy, as validated by analogous protocols in :

  • Step 1: Preparation of 2-Chloro-N-(2-fluorophenyl)acetamide

    • Reactants: 2-Fluoroaniline and 2-chloroacetyl chloride.

    • Conditions: Reaction in dichloromethane (DCM) with aqueous NaOH at 0°C for 3 hours .

    • Yield: ~70–80% (estimated from similar reactions in ).

  • Step 2: Alkylation of 1-(Pyridin-2-yl)Piperazine

    • Reactants: 2-Chloro-N-(2-fluorophenyl)acetamide and 1-(pyridin-2-yl)piperazine.

    • Conditions: Reflux in acetone with K₂CO₃ and catalytic KI at 60°C for 12–24 hours .

    • Yield: ~50–60% (extrapolated from ).

Key Reaction Equation:

C6H5FNH2+ClCH2COClC6H4FNHCOCH2Cl(Step 1)\text{C}_6\text{H}_5\text{FNH}_2 + \text{ClCH}_2\text{COCl} \rightarrow \text{C}_6\text{H}_4\text{FNHCOCH}_2\text{Cl} \quad \text{(Step 1)} C6H4FNHCOCH2Cl+C5H4N-C4H8N2C17H18FN4O(Step 2)\text{C}_6\text{H}_4\text{FNHCOCH}_2\text{Cl} + \text{C}_5\text{H}_4\text{N-C}_4\text{H}_8\text{N}_2 \rightarrow \text{C}_{17}\text{H}_{18}\text{FN}_4\text{O} \quad \text{(Step 2)}

Optimization Strategies

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) may enhance reaction rates but require higher temperatures .

  • Catalysis: KI facilitates nucleophilic substitution by stabilizing transition states .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Physicochemical Properties

Experimental and Predicted Data

PropertyValue/DescriptionSource
Molecular FormulaC₁₇H₁₈FN₄OCalculated
Molecular Weight329.35 g/molCalculated
Melting Point215–217°C (predicted)Analog
Solubility (Water)<1 mg/mL (lipophilic nature)Analog
logP (Octanol-Water)2.8 (predicted)ChemAxon
pKa7.1 (piperazine NH), 3.2 (acetamide NH)Estimated

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 2.85–3.45 (m, 8H, piperazine), 4.28 (s, 2H, CH₂), 6.90–7.60 (m, 6H, ArH), 8.10 (brs, 1H, NH) .

  • ¹³C NMR: δ 44.2 (CH₂), 52.1–54.8 (piperazine C), 115.6–158.2 (aromatic C), 169.5 (C=O) .

Pharmacological Activity

Enzyme Inhibitory Activity

The pyridinyl-piperazine motif aligns with tankyrase inhibitors described in , which target Wnt/β-catenin signaling in oncology. Predicted IC₅₀: 50–100 nM (extrapolated from ).

Therapeutic Applications and Future Directions

CNS Disorders

  • Epilepsy: High structural similarity to MES-active compounds supports anticonvulsant candidacy .

  • Anxiety/Depression: Piperazine derivatives exhibit affinity for 5-HT₁A and D₂ receptors .

Oncology

  • Tankyrase Inhibition: Potential for colorectal and breast cancer therapy via PARP-like activity .

Recommended Studies

  • In Vivo Pharmacokinetics: Assess bioavailability and blood-brain barrier penetration.

  • Structure-Activity Relationship (SAR): Modify fluorophenyl substituents (e.g., Cl, CF₃) to optimize potency .

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